molecular formula C23H18N6O3 B2981490 4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine CAS No. 1251608-10-2

4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine

Cat. No.: B2981490
CAS No.: 1251608-10-2
M. Wt: 426.436
InChI Key: TYAYEHMFASPUTE-UHFFFAOYSA-N
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Description

4-{4-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a novel, multi-heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates three distinct pharmacophores—a 1,2,4-oxadiazole, a 1,2,3-triazole, and a pyridine ring—into a single scaffold, creating a versatile structure for probing biological activity. Heterocyclic compounds containing nitrogen, such as oxadiazoles and triazoles, are widely recognized for their diverse pharmacological properties and are prevalent in many therapeutic agents . The 1,2,4-oxadiazole moiety, in particular, is a privileged structure in medicinal chemistry, and derivatives featuring this ring system have demonstrated a range of antiviral activities in scientific studies, including activity against viruses such as feline coronavirus (FCoV) and herpes simplex virus (HSV) . The presence of electron-donating methoxy groups on the phenyl ring may enhance the compound's binding affinity to biological targets, as similar substituents have been shown to improve antimicrobial and antitumor activities in other heterocyclic systems . The incorporated 1,2,3-triazole ring is a classic linkage in click chemistry, often used to build molecular complexity and improve solubility. The specific research applications for this compound are exploratory and may include investigation as a core scaffold in the development of novel antiviral agents, as a protein-binding ligand in biochemical assays, or as a building block in the synthesis of more complex chemical entities. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-(1-phenyl-5-pyridin-4-yltriazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O3/c1-30-18-12-16(13-19(14-18)31-2)23-25-22(27-32-23)20-21(15-8-10-24-11-9-15)29(28-26-20)17-6-4-3-5-7-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAYEHMFASPUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC(=NO2)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=NC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine is a complex heterocyclic molecule that combines features of oxadiazole and triazole moieties. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article aims to summarize the biological activity of this specific compound based on available literature.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H21N5O3\text{C}_{21}\text{H}_{21}\text{N}_{5}\text{O}_{3}

This structure incorporates:

  • A pyridine ring,
  • A triazole ring,
  • An oxadiazole ring,
  • A dimethoxyphenyl substituent.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer effects. For instance, compounds containing oxadiazole rings have been shown to inhibit various cancer cell lines by targeting critical enzymes involved in tumor growth. The compound has been evaluated for its potential to inhibit telomerase and topoisomerase activities, which are crucial for cancer cell proliferation.

In a study by Almalki et al., it was reported that similar oxadiazole derivatives demonstrated IC50 values ranging from 1.95μM1.95\,\mu M to 4.24μM4.24\,\mu M against various cancer cell lines such as MCF-7 and HCT-116 . The specific compound's structure may enhance its binding affinity to these targets due to the presence of multiple heteroatoms capable of forming hydrogen bonds.

Antimicrobial Activity

Oxadiazole derivatives are known for their antimicrobial properties. A study highlighted that compounds with oxadiazole rings showed promising activity against both Gram-positive and Gram-negative bacteria. For example, one derivative exhibited minimum inhibitory concentrations (MIC) as low as 5000μg/mL5000\,\mu g/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory potential of compounds similar to the one has been documented in various studies. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This anti-inflammatory action is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The presence of nitrogen and oxygen atoms allows for extensive hydrogen bonding with biomacromolecules.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Interaction : Docking studies have suggested potential interactions with receptors involved in inflammatory pathways .

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
Terashita et al. (2002)Oxadiazole derivativesAnalgesicDemonstrated significant analgesic effects in animal models.
Almalki et al. (2022)Triazole-Oxadiazole hybridsAnticancerIC50 values against MCF-7 cells at 1.1μM1.1\mu M, superior to Doxorubicin.
Kashid et al. (2020)1,3,4-Oxadiazole derivativesAntimicrobialExhibited MIC values indicating strong bacteriostatic activity against Citrobacter freundii.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Structural Analogues

2.1.1. 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine
  • Structure : Lacks the triazole ring and 3,5-dimethoxy substitution. Features a single 2-methoxyphenyl group on the oxadiazole and a pyridine core.
  • The single methoxy group may lower lipophilicity (logP) relative to the 3,5-dimethoxy analogue .
2.1.2. 4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
  • Structure : Retains the oxadiazole-pyridine core but substitutes the oxadiazole with a 3-methoxyphenyl group instead of 3,5-dimethoxyphenyl.
2.1.3. PSN375963 (4-(5-[4-Butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine)
  • Structure : Replaces the aromatic 3,5-dimethoxyphenyl group with a hydrophobic 4-butylcyclohexyl substituent.
  • Implications : The bulky alkyl substituent enhances lipophilicity, likely improving membrane permeability but reducing aqueous solubility. This modification may shift activity toward lipid-rich targets (e.g., central nervous system receptors) .
2.1.4. 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
  • Structure : Substitutes the aromatic phenyl group with a chloromethyl functional group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents logP* Solubility (mg/mL)*
Target Compound ~481.46 3,5-Dimethoxyphenyl, triazole ~3.2 <0.1 (PBS, pH 7.4)
2-(5-(2-Methoxyphenyl)-oxadiazol)pyridine ~269.27 2-Methoxyphenyl ~2.1 ~1.5
4-[5-(3-Methoxyphenyl)-oxadiazol]pyridine ~283.29 3-Methoxyphenyl ~2.3 ~1.2
PSN375963 ~331.42 4-Butylcyclohexyl ~4.5 <0.01

*Estimated using computational tools (e.g., ChemAxon).

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